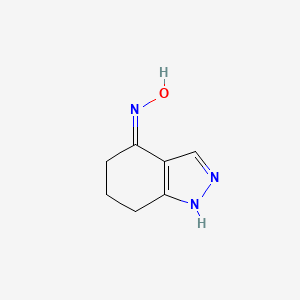

(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

Vue d'ensemble

Description

(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is a chemical compound belonging to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom that is double-bonded to a nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime typically involves the reaction of 1,5,6,7-tetrahydro-4H-indazol-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.

Types of Reactions:

Oxidation: The oxime group can undergo oxidation to form nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction of the oxime can yield the corresponding amine.

Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.

Substitution: Acid chlorides or anhydrides can be used in substitution reactions to introduce acyl groups.

Major Products:

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Acylated oximes or other substituted derivatives.

Applications De Recherche Scientifique

Human Neutrophil Elastase Inhibition

One of the most prominent applications of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is its role as an inhibitor of human neutrophil elastase (HNE). HNE is a serine protease involved in inflammatory processes, making it a therapeutic target for conditions such as chronic obstructive pulmonary disease (COPD) and various cancers. Studies have shown that this compound exhibits strong inhibitory activity against HNE, with inhibition constants (K_i) ranging from 6 to 35 nM, indicating high potency against this enzyme .

The mechanism of action involves the compound's ability to bind to the active site of HNE, preventing substrate access and subsequent enzyme activity. This inhibition can modulate inflammatory responses effectively, suggesting potential therapeutic benefits in treating diseases characterized by excessive inflammation .

Synthetic Pathways

The synthesis of this compound typically involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented in the literature, showcasing different reagents and reaction conditions. The oxime functional group allows for further transformations such as Beckmann rearrangement or conversion to ketones, enhancing the compound's utility in organic synthesis.

Material Science Applications

Beyond its pharmaceutical implications, this compound has potential applications in material science. The indazole framework is known for interesting electronic properties that could be exploited in developing organic light-emitting diodes (OLEDs) and other functional materials. Research into the material properties of this compound could lead to innovative applications in electronics and optoelectronics.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound better, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1H-indazole | Contains an indazole core | Less stable than tetrahydro derivatives |

| 1H-pyrazole | Five-membered ring with nitrogen | Different reactivity profile |

| 2-aminoquinoline | Similar nitrogen-containing ring | Known for diverse pharmacological effects |

| 1,2-dihydroquinoline | Contains a fused bicyclic structure | Exhibits different biological activities |

The distinct functionalization at the 4-position and the presence of the oxime group in this compound contribute to its selective biological activity against HNE compared to other similar compounds.

Mécanisme D'action

The mechanism of action of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of biological pathways, depending on the specific application.

Comparaison Avec Des Composés Similaires

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime with similar applications as pralidoxime.

Cefuroxime: An oxime-based antibiotic used to treat bacterial infections.

Uniqueness: (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable oxime derivatives and participate in a variety of chemical reactions makes it a versatile compound in research and industrial applications.

Activité Biologique

(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, mechanisms of action, and therapeutic applications based on recent research findings.

Overview of the Compound

- Chemical Structure : The compound belongs to the class of oximes, characterized by a hydroxylamine group (-NOH) attached to a carbon atom double-bonded to nitrogen. Its molecular formula is , with a molecular weight of 151.17 g/mol .

- CAS Number : 1119451-04-5.

Enzyme Interactions

This compound has demonstrated significant interactions with various enzymes:

- Acetylcholinesterase : It acts as a reactivator for acetylcholinesterase inhibited by organophosphorus compounds. This property suggests its potential utility in treating poisoning cases involving organophosphates .

- Human Neutrophil Elastase (HNE) : A study reported that derivatives of this compound exhibit potent inhibitory activity against HNE, a serine protease implicated in inflammatory diseases and cancer. The inhibitors derived from this scaffold showed values ranging from 6 to 35 nM, indicating high potency .

The biological effects of this compound are attributed to several mechanisms:

- Competitive Inhibition : Kinetic studies reveal that the compound acts as a competitive inhibitor for HNE. This was confirmed through Lineweaver-Burk plots demonstrating altered substrate hydrolysis rates in the presence of the compound .

- Cell Signaling Modulation : The compound influences cell signaling pathways related to apoptosis and cell survival, indicating its potential role in cancer therapy .

Anticancer Activity

Research indicates that this compound derivatives may serve as promising candidates for anticancer agents due to their ability to inhibit key enzymes involved in tumor progression .

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. Further exploration into its structure-activity relationship (SAR) could enhance its efficacy as an antimicrobial agent .

Inhibitory Activity Against HNE

A recent study synthesized a series of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one derivatives and evaluated their biological activity against HNE. The results indicated that these compounds displayed significant inhibitory potential with half-lives exceeding one hour in aqueous buffers. This stability enhances their therapeutic applicability .

Structure-Activity Relationship (SAR)

The investigation into the SAR of these compounds revealed that specific substitutions at positions 1 and 5 on the indazole core significantly influenced their inhibitory potency against HNE. For instance, certain modifications led to compounds that were four times more active than standard reference inhibitors .

Comparative Analysis

| Compound | Activity Type | Value (nM) | Stability (Half-life) |

|---|---|---|---|

| (4Z)-1,5,6,7-Tetrahydro-4H-Indazol-4-One Derivative | HNE Inhibitor | 6 - 35 | > 1 hour |

| Pralidoxime | Organophosphate Antidote | Not specified | Not specified |

| Obidoxime | Organophosphate Antidote | Not specified | Not specified |

Propriétés

IUPAC Name |

N-(1,5,6,7-tetrahydroindazol-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-10-7-3-1-2-6-5(7)4-8-9-6/h4,11H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJCYDCGHWJARD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NN2)C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701270310 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119451-04-5 | |

| Record name | 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701270310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.